

Development of analytical methods for "3-(3-Fluorophenyl)phenethyl alcohol" quantification

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Compound of Interest

Compound Name: *3-(3-Fluorophenyl)phenethyl alcohol*

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Application and Protocol Guide: Quantitative Analysis of 3-(3-Fluorophenyl)phenethyl alcohol: Advanced Analytical Methods and Validation

Abstract: This technical guide provides a comprehensive overview of the development and validation of analytical methods for the quantification of **3-(3-Fluorophenyl)phenethyl alcohol**. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering solutions for both routine quality control and high-sensitivity bioanalytical applications. Additionally, a Gas Chromatography with Flame Ionization Detection (GC-FID) method is outlined as a robust alternative. This document delves into the rationale behind methodological choices, from sample preparation to instrument parameters, and provides a framework for method validation in accordance with international regulatory guidelines. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Introduction

3-(3-Fluorophenyl)phenethyl alcohol is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, quality control of drug products, and metabolic investigations. The presence of a fluorine atom and a biphenyl-like structure presents unique analytical considerations. This guide is designed to provide a robust framework for the development of reliable analytical methods for its quantification in various matrices.

The choice of an analytical method is contingent upon the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. This document will explore the utility of both chromatographic separation techniques coupled with different detection methods to provide a versatile analytical toolkit.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of **3-(3-Fluorophenyl)phenethyl alcohol** in bulk drug substance, formulated products, and for in-process controls where high sensitivity is not the primary requirement. The aromatic nature of the analyte allows for strong UV absorbance, making this a suitable detection method.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of the analyte from potential impurities.
- **Mobile Phase:** An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The organic modifier composition can be optimized to achieve a desirable retention time and peak shape.
- **Flow Rate:** 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: Based on the UV spectrum of **3-(3-Fluorophenyl)phenethyl alcohol**, a wavelength of approximately 220 nm is recommended for optimal sensitivity.^{[1][2]}
- Injection Volume: 10 µL.

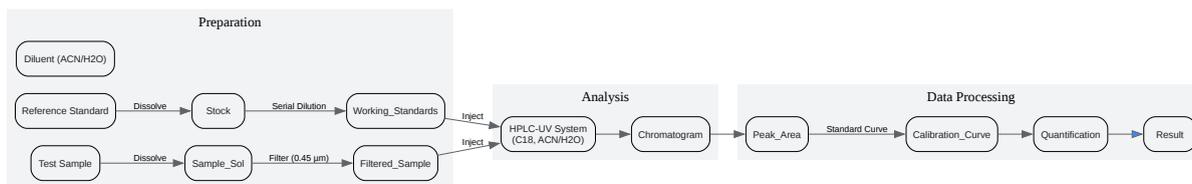
2. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **3-(3-Fluorophenyl)phenethyl alcohol** reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
- Perform a linear regression analysis of the calibration curve. The correlation coefficient (r^2) should be ≥ 0.999 .
- Quantify the amount of **3-(3-Fluorophenyl)phenethyl alcohol** in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis



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Caption: Workflow for the quantification of **3-(3-Fluorophenyl)phenethyl alcohol** by HPLC-UV.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale: For applications requiring high sensitivity and selectivity, such as the analysis of **3-(3-Fluorophenyl)phenethyl alcohol** in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from the sample matrix.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

- LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size) can provide efficient separation.[3][4]

- Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended. A typical gradient could be: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

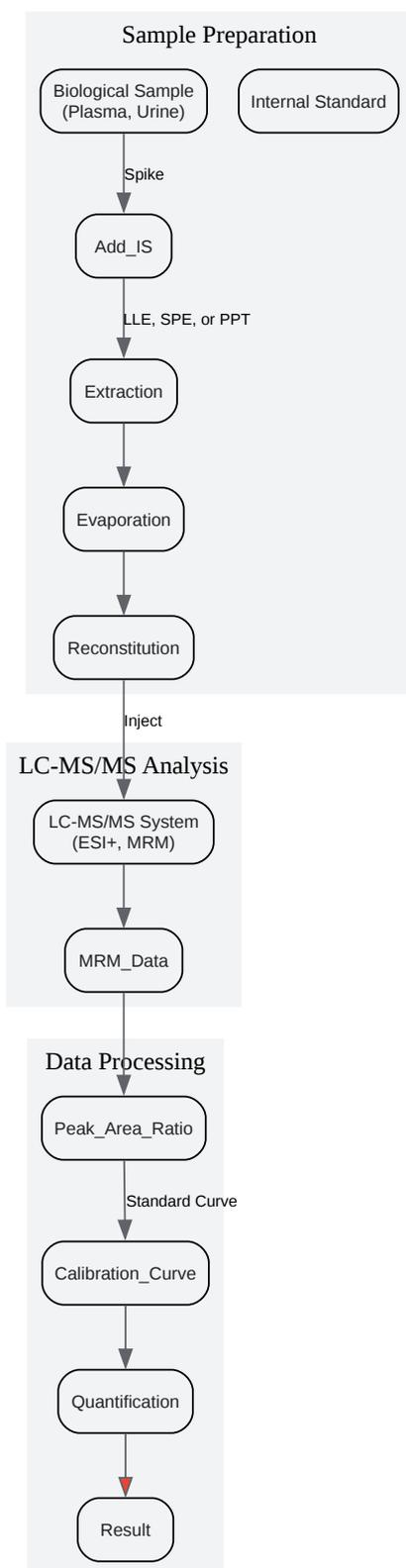
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Precursor Ion ($[M+H]^+$): The protonated molecule of **3-(3-Fluorophenyl)phenethyl alcohol** ($C_{14}H_{13}FO$, MW: 216.25) is expected at m/z 217.3.
- Product Ions: The fragmentation of the precursor ion will likely involve the loss of water (H_2O) from the alcohol group, resulting in a fragment at m/z 199.3. Another potential fragmentation is the cleavage of the C-C bond adjacent to the hydroxyl group, leading to characteristic fragments. The exact fragmentation pattern should be confirmed by direct infusion of a standard solution.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: 217.3 → 199.3
 - Qualifier: A secondary, less intense transition should be monitored for confirmation.
- Internal Standard (IS): A deuterated analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.

3. Sample Preparation from Biological Matrices:

- Protein Precipitation (for Plasma or Serum): To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Liquid-Liquid Extraction (LLE) (for Plasma or Urine): To 500 μ L of sample, add the internal standard and 1 mL of an organic solvent (e.g., ethyl acetate or diethyl ether). Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[8][9][10]
- Solid-Phase Extraction (SPE) (for Urine): Condition a mixed-mode or reversed-phase SPE cartridge. Load the pre-treated urine sample (e.g., diluted and pH-adjusted). Wash the cartridge to remove interferences and elute the analyte with an appropriate organic solvent. Evaporate the eluate and reconstitute.[11][12][13]

Workflow for LC-MS/MS Analysis



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Caption: Workflow for the quantification of **3-(3-Fluorophenyl)phenethyl alcohol** in biological matrices by LC-MS/MS.

III. Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a reliable and robust technique for the analysis of volatile and semi-volatile compounds. **3-(3-Fluorophenyl)phenethyl alcohol** is amenable to GC analysis. GC-FID is a good alternative to HPLC-UV, particularly when dealing with complex mixtures where the superior separation efficiency of capillary GC columns can be advantageous.

Experimental Protocol: GC-FID

1. Instrumentation and Chromatographic Conditions:

- GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
- Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
- Detector Temperature: 300 °C.
- Injection Mode: Split (e.g., 20:1 split ratio).

2. Standard and Sample Preparation:

- **Standard and Sample Preparation:** Prepare standards and samples in a volatile organic solvent such as methanol or ethyl acetate. The concentration should be within the linear range of the detector.

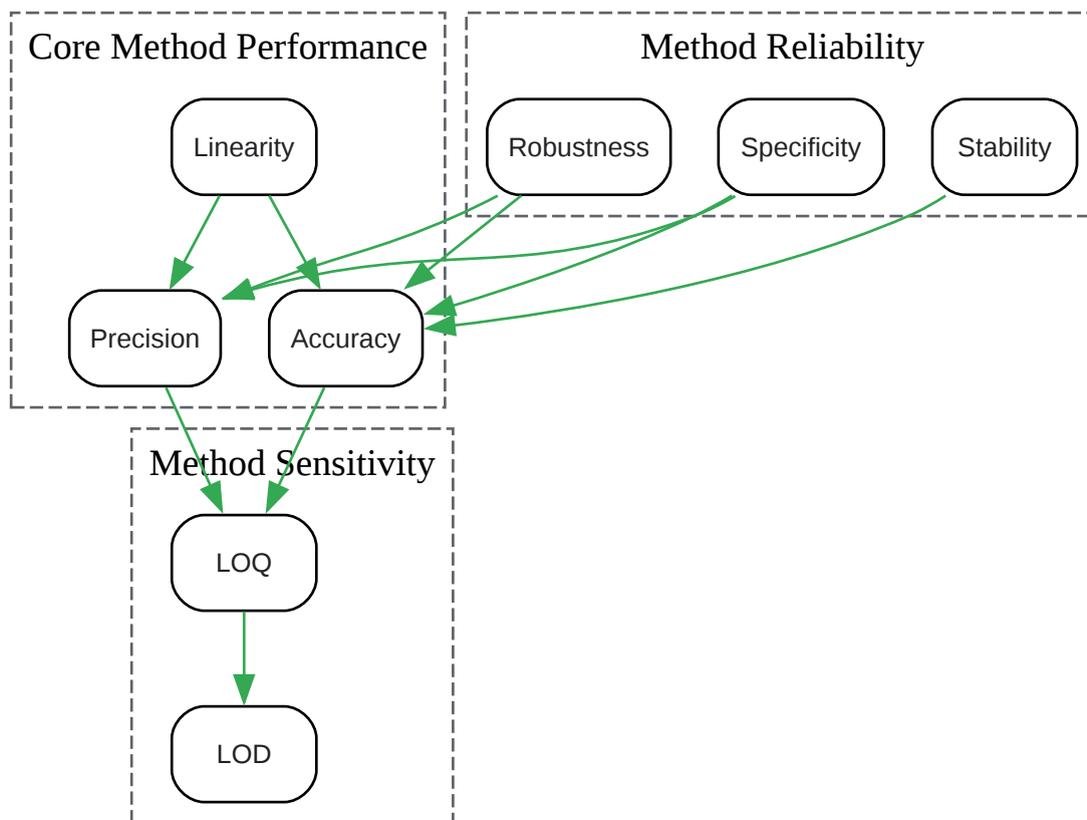
IV. Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data, following the guidelines of the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Validation Parameters:

Parameter	Description	Acceptance Criteria (Typical)
Specificity/Selectivity	The ability to assess the analyte unequivocally in the presence of other components.	No significant interference at the retention time of the analyte.
Linearity and Range	The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.	Correlation coefficient (r^2) \geq 0.99.
Accuracy	The closeness of the test results to the true value.	Recovery of 85-115% for bioanalytical methods; 98-102% for drug substance.
Precision (Repeatability and Intermediate Precision)	The degree of scatter between a series of measurements.	Relative Standard Deviation (RSD) \leq 15% (20% at LLOQ) for bioanalytical methods; \leq 2% for drug substance.
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1; acceptable precision and accuracy.
Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters.	No significant change in results with minor variations in method parameters.
Stability	The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.	Analyte concentration should be within $\pm 15\%$ of the initial concentration.

Logical Relationship of Validation Parameters



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Caption: Interdependence of key analytical method validation parameters.

V. Conclusion

This guide provides a comprehensive framework for the quantitative analysis of **3-(3-Fluorophenyl)phenethyl alcohol** using HPLC-UV, LC-MS/MS, and GC-FID. The choice of the most appropriate method will depend on the specific analytical needs. For routine analysis of bulk material and formulations, HPLC-UV offers a robust and reliable solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. GC-FID serves as a valuable alternative chromatographic method. Adherence to the detailed protocols and a thorough method validation according to regulatory guidelines will ensure the generation of high-quality, reliable, and reproducible data.

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